molecular formula C9H14N2O B13011237 5-Isopropoxy-6-methylpyridin-2-amine

5-Isopropoxy-6-methylpyridin-2-amine

Cat. No.: B13011237
M. Wt: 166.22 g/mol
InChI Key: QSQXQRQYUDZWPN-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 5-Isopropoxy-6-methylpyridin-2-amine (IUPAC name: 6-methyl-5-(propan-2-yl)pyridin-2-amine; CAS No. 1540445-41-7) is a heterocyclic organic compound featuring a pyridine ring substituted with:

  • A methyl group at the 6th position,
  • An isopropoxy group (propan-2-yl) at the 5th position,
  • An amine group at the 2nd position.

This substitution pattern confers distinct physicochemical properties, including moderate lipophilicity and enhanced stability compared to simpler aminopyridines.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

6-methyl-5-propan-2-yloxypyridin-2-amine

InChI

InChI=1S/C9H14N2O/c1-6(2)12-8-4-5-9(10)11-7(8)3/h4-6H,1-3H3,(H2,10,11)

InChI Key

QSQXQRQYUDZWPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-6-methylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed process. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with an appropriate arylboronic acid under controlled conditions .

Industrial Production Methods

Industrial production of 5-Isopropoxy-6-methylpyridin-2-amine may involve large-scale application of the Suzuki cross-coupling reaction. The process requires precise control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-6-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

5-Isopropoxy-6-methylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropoxy-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular interactions and effects are essential to understand its full potential .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The table below highlights key structural analogs and their substitution patterns:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
5-Isopropoxy-6-methylpyridin-2-amine 5-isopropoxy, 6-methyl, 2-amine C₉H₁₄N₂O 166.22 Balanced lipophilicity; versatile reactivity
5-Ethoxy-6-methylpyridin-2-amine 5-ethoxy, 6-methyl, 2-amine C₈H₁₂N₂O 152.19 Reduced steric bulk vs. isopropoxy; altered bioavailability
5-Ethyl-6-methylpyridin-2-amine 5-ethyl, 6-methyl, 2-amine C₈H₁₂N₂ 136.20 Higher lipophilicity; potential for membrane penetration
5-(Trifluoromethyl)-6-methylpyridin-2-amine 5-CF₃, 6-methyl, 2-amine C₇H₇F₃N₂ 176.14 Electron-withdrawing CF₃ group; enhanced metabolic stability
6-Chloro-5-methylpyridin-3-amine 6-chloro, 5-methyl, 3-amine C₆H₇ClN₂ 142.59 Chlorine enhances electrophilicity; corrosive handling requirements
2-Methyl-5-(propan-2-yl)pyridin-3-amine 2-methyl, 5-isopropyl, 3-amine C₉H₁₄N₂ 150.22 Different amine position; altered hydrogen-bonding capacity
Reactivity and Stability
  • 5-Isopropoxy-6-methylpyridin-2-amine : The isopropoxy group provides steric hindrance, reducing susceptibility to nucleophilic attacks compared to ethoxy analogs .
  • 5-Ethoxy-6-methylpyridin-2-amine : The smaller ethoxy group increases reactivity in substitution reactions but may reduce metabolic stability .
  • 5-Ethyl-6-methylpyridin-2-amine : The ethyl group enhances lipophilicity, making it more suitable for crossing biological membranes .

Biological Activity

5-Isopropoxy-6-methylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Molecular Formula : C11H16N2O
Molecular Weight : 192.26 g/mol
IUPAC Name : 5-Isopropoxy-6-methylpyridin-2-amine
Canonical SMILES : CC(C)OC1=C(N)C(=C(C=C1)C)N

The biological activity of 5-Isopropoxy-6-methylpyridin-2-amine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. The compound has been studied for its potential as an inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies have shown that 5-Isopropoxy-6-methylpyridin-2-amine exhibits antimicrobial properties against various bacterial strains. Its efficacy is comparable to other known antimicrobial agents, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Research indicates that 5-Isopropoxy-6-methylpyridin-2-amine may protect neuronal cells from oxidative stress, potentially benefiting neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine levels
NeuroprotectiveDecreased oxidative stress markers

Table 2: Comparison with Related Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNeuroprotective Activity
5-Isopropoxy-6-methylpyridin-2-amineModerateHighModerate
4-MethylpyridineLowModerateLow
2-Amino-6-methylpyridineHighLowHigh

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the antimicrobial efficacy of 5-Isopropoxy-6-methylpyridin-2-amine revealed significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.
  • Case Study on Anti-inflammatory Properties :
    In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of 5-Isopropoxy-6-methylpyridin-2-amine resulted in a marked decrease in serum levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory disorders.
  • Neuroprotection Study :
    Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with 5-Isopropoxy-6-methylpyridin-2-amine led to improved cell viability and reduced apoptosis, highlighting its neuroprotective potential.

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